B1575665 Tracheal antimicrobial peptide precursor

Tracheal antimicrobial peptide precursor

Cat. No.: B1575665
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Antimicrobial Peptides and Host Defense Systems

Antimicrobial peptides are a diverse and ancient class of small, gene-encoded molecules that form a fundamental component of the innate immune system across the plant and animal kingdoms. nih.govnih.govnih.gov These peptides are characterized by their ability to exert broad-spectrum microbicidal activity against bacteria, fungi, and some viruses. nih.govnih.gov Generally, they are cationic and amphipathic, properties that facilitate their interaction with and disruption of the negatively charged microbial cell membranes, often leading to cell lysis. nih.gov

Host defense systems can be broadly categorized into innate and adaptive immunity. The innate immune system provides the first line of defense and is characterized by its rapid, non-specific response to pathogens. nih.govnih.gov AMPs are critical effectors of innate immunity, found in various cells and tissues, including epithelial surfaces and phagocytic cells. nih.gov Their expression can be either constitutive or, as is the case with many, induced by the presence of pathogens or inflammatory signals. nih.gov Beyond their direct killing capabilities, AMPs also function as immunomodulators, influencing processes such as chemotaxis, cytokine release, and the subsequent activation of the adaptive immune response. nih.gov

Historical Context of Tracheal Antimicrobial Peptide Precursor Discovery

The Tracheal Antimicrobial Peptide was first identified and characterized in 1991 by a team of researchers including G. Diamond, M. Zasloff, and C.L. Bevins. nih.govnih.gov Their seminal work, published in the Proceedings of the National Academy of Sciences, detailed the isolation of a potent antimicrobial peptide from extracts of bovine tracheal mucosa. nih.govnih.gov Using antimicrobial activity as a functional assay, they purified a 38-amino acid peptide which they named Tracheal Antimicrobial Peptide, or TAP. nih.govnih.gov

Subsequent cloning and analysis of the corresponding complementary DNA (cDNA) revealed that the mature 38-amino acid TAP is derived from a larger 64-amino acid precursor protein. nih.govnih.govpnas.org This precursor structure consists of a signal peptide, a short propeptide region, and the mature TAP sequence at the carboxyl terminus. nih.govpnas.org The discovery of TAP was significant as it was the first member of the β-defensin family of antimicrobial peptides to be identified in mammals, a family now known to be crucial for mucosal immunity. nih.govnih.gov

Significance of Tracheal Antimicrobial Peptide in Innate Immunity Research

The discovery and characterization of the Tracheal Antimicrobial Peptide and its precursor have had a profound impact on the field of innate immunity research.

A Model for Mucosal Defense: TAP serves as a classic example of an inducible antimicrobial peptide in the respiratory tract. Research has shown that its gene expression is significantly upregulated in tracheal epithelial cells in response to bacterial products like lipopolysaccharide (LPS). nih.govphysiology.org This inducible nature highlights a key strategy of the innate immune system: the rapid deployment of defenses at the site of infection. nih.gov

Understanding Gene Regulation: Studies on the TAP gene have provided valuable insights into the molecular mechanisms that control innate immune responses. The promoter region of the TAP gene contains binding sites for transcription factors such as Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-Interleukin 6 (NF IL-6). nih.gov The activation of these pathways by microbial stimuli is a conserved strategy for inducing the expression of defense molecules, not only in mammals but also in evolutionarily distant organisms like insects. nih.gov

Broad-Spectrum Antimicrobial Activity: The purified mature TAP demonstrated a wide range of antimicrobial activity in vitro. This broad efficacy underscores the importance of such peptides in providing a generalized defense against a variety of potential pathogens encountered in the airway. nih.govnih.gov

The table below summarizes the key properties of the Tracheal Antimicrobial Peptide and its precursor based on initial research findings.

PropertyDescription
Precursor Size 64 amino acids nih.govnih.govpnas.org
Mature Peptide Size 38 amino acids nih.govnih.gov
Structure Cysteine-rich, cationic peptide with three intramolecular disulfide bonds. nih.govnih.gov
Classification β-defensin nih.govnih.gov
Source of Isolation Bovine tracheal mucosa nih.govnih.gov
Antimicrobial Spectrum Active against Gram-positive and Gram-negative bacteria (Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa) and fungi (Candida albicans). nih.govnih.gov
Mechanism of Gene Induction Transcriptional upregulation in response to bacterial components (e.g., LPS) mediated by transcription factors like NF-κB and NF IL-6. nih.govphysiology.org

Properties

bioactivity

Antibacterial, Antifungal

sequence

NPVSCVRNKGICVPIRCPGSMKQIGTCVGRAVKCCRKK

Origin of Product

United States

Discovery and Initial Characterization of Tracheal Antimicrobial Peptide Precursor

Methodologies for Tracheal Antimicrobial Peptide Precursor Isolation and Purification

The initial isolation of the mature Tracheal Antimicrobial Peptide from bovine tracheal tissue was a multi-step process designed to purify the active compound from a complex biological mixture. The general workflow began with the physical processing of the tissue, followed by chemical extraction and a series of chromatographic separations.

The frozen tracheal epithelium was first pulverized into a powder. pnas.org This powder was then boiled in 10% acetic acid to extract proteins and peptides. pnas.org After initial extraction and clarification by centrifugation, the supernatant was passed through a C18 Sep-Pak cartridge for solid-phase extraction. pnas.org The purification of TAP to homogeneity relied on a sequential application of different high-performance liquid chromatography (HPLC) techniques, using antimicrobial activity to track the target peptide through the fractionation process. nih.govnih.govpnas.org The final yield of the purified peptide was approximately 2 micrograms per gram of wet mucosal tissue. nih.govnih.govpnas.org

Table 1: Chromatographic Purification Steps for Tracheal Antimicrobial Peptide

Step Chromatographic Method Description
1 Size-Exclusion Chromatography Separates molecules based on their size. The fraction containing antimicrobial activity was collected for further purification. nih.govpnas.org
2 Ion-Exchange Chromatography Separates molecules based on their net charge. An isolated peak containing the antimicrobial activity was selected. nih.govpnas.org

| 3 | Reverse-Phase HPLC | Separates molecules based on their hydrophobicity. A final, single peak of UV-absorbing material that co-eluted with the antimicrobial activity was obtained, yielding the purified peptide. nih.govpnas.org |

Determination of this compound and Mature Peptide Amino Acid Sequences

The primary structures of both the mature TAP and its precursor were determined using a combination of direct peptide sequencing and molecular biology techniques.

The amino acid sequence of the purified mature peptide was determined by pulsed liquid-phase protein sequence analysis using Edman degradation. pnas.orgcsbsju.edu To sequence the entire peptide, the molecule was cleaved using cyanogen (B1215507) bromide, which cuts specifically at methionine residues, allowing for the analysis of the carboxyl-terminal fragment. pnas.org

The sequence of the full 64-amino acid precursor was deduced from the nucleotide sequence of an isolated cDNA clone (pBT40-4.4). pnas.org This molecular cloning approach provided the complete primary structure of the precursor protein, confirming the position of the mature peptide at the C-terminus. pnas.org

Table 2: Amino Acid Sequences of Tracheal Antimicrobial Peptide (TAP)

Form Length Amino Acid Sequence
Precursor Peptide 64 aa Deduced from cDNA; the mature peptide sequence at the C-terminus is underlined. pnas.org

| Mature Peptide | 38 aa | H-Asn-Pro-Val-Ser-Cys-Val-Arg-Asn-Lys-Gly-Ile-Cys-Val-Pro-Ile-Arg-Cys-Pro-Gly-Ser-Met-Lys-Gln-Ile-Gly-Thr-Cys-Val-Gly-Arg-Ala-Val-Lys-Cys-Cys-Arg-Lys-Lys-OH nih.govnih.govpnas.org |

Note: The full 64-amino acid precursor sequence was presented in the original publication by Diamond et al. (1991), with the mature peptide underlined as the C-terminal portion. pnas.org

Structural Elucidation of Tracheal Antimicrobial Peptide

The structural features of the mature Tracheal Antimicrobial Peptide are central to its function. Analysis revealed it to be a highly cationic (basic) and cysteine-rich peptide. nih.govnih.gov

Mass spectral analysis of the purified peptide yielded a molecular mass of 4085 Da, which was consistent with the proposed 38-amino acid sequence. pnas.org This analysis also provided critical evidence for the presence of three intramolecular disulfide bonds. nih.govnih.govpnas.org These bonds are formed by the six cysteine residues present in the sequence (at positions 5, 12, 17, 27, 34, and 35). nih.gov The specific connectivity of these disulfide bridges is crucial for establishing the correct three-dimensional fold of the peptide, which is essential for its antimicrobial activity. This structure, characterized by a pattern of cysteine residues and disulfide bonds, results in a compact, stable molecule. nih.govnih.gov The presence of these bonds is a hallmark of the defensin (B1577277) family of antimicrobial peptides. nih.govnih.govpnas.org

Taxonomic Classification of Tracheal Antimicrobial Peptide within Antimicrobial Peptide Families

Based on its structural and chemical properties, Tracheal Antimicrobial Peptide is classified as a member of the β-defensin family of antimicrobial peptides. frontiersin.org This classification is supported by several key features:

Cysteine Framework: The presence and spacing of its six cysteine residues that form three disulfide bonds are characteristic of β-defensins. nih.govnih.gov

Cationic Nature: The peptide has a net positive charge at physiological pH, a common feature of antimicrobial peptides that facilitates interaction with negatively charged microbial membranes. nih.govpnas.org

Structure: While distinct, its size, charge, and disulfide-stabilized structure are similar to other defensins, a major class of antimicrobial peptides found in mammals. nih.govnih.govpnas.org

Antimicrobial peptides (AMPs) are broadly categorized based on their secondary structures, such as α-helical, β-sheet, or mixed structures. nih.gov β-defensins like TAP are characterized by a triple-stranded β-sheet structure stabilized by the disulfide bridge network. This places TAP within the larger group of β-sheet peptides, a significant class of AMPs found across the animal kingdom. nih.govnih.govnih.gov

Molecular Genetics and Gene Expression of Tracheal Antimicrobial Peptide Precursor

Genomic Organization and Gene Structure of Tracheal Antimicrobial Peptide

The gene encoding the Tracheal Antimicrobial Peptide (TAP) gives rise to a precursor protein that is relatively small. nih.govpnas.org In cattle, the putative precursor is predicted to be 64 amino acids in length. nih.govpnas.orgpnas.org The mature, active 38-amino acid TAP peptide is located at the carboxyl terminus of this precursor. nih.govpnas.org It is flanked by a short propeptide region and an in-frame stop codon. nih.govpnas.orgpnas.org

TAP was the first member of the β-defensin family of antimicrobial peptides to be discovered. nih.govnih.govasm.org Defensins are characterized by their small size, cationic nature, and a conserved pattern of cysteine residues that form intramolecular disulfide bonds. nih.govpnas.orgnih.gov The TAP gene structure, with the mature peptide encoded at the 3' end of the precursor sequence, is a common feature among β-defensins.

Transcriptional Regulation of Tracheal Antimicrobial Peptide Gene Expression

The expression of the TAP gene is not constitutive but is instead tightly regulated at the transcriptional level, primarily in response to microbial challenges. nih.govnih.gov This inducible nature allows for a rapid defense mechanism against invading pathogens at mucosal surfaces. nih.gov

Inducible Pathways of Tracheal Antimicrobial Peptide Gene Upregulation

The primary pathway for the upregulation of TAP gene expression is initiated by the recognition of microbial components. In vitro studies using bovine tracheal epithelial cells have shown that exposure to heat-killed bacteria or bacterial lipopolysaccharide (LPS), a component of Gram-negative bacteria, leads to a significant increase in TAP mRNA levels. nih.govnih.gov This induction by LPS is a key feature of the innate immune response in the trachea. nih.gov

Research has demonstrated that this induction can be substantial, with a 13-fold increase in the endogenous TAP gene expression observed in tracheal epithelial cells challenged with LPS. nih.gov The response is mediated by the CD14 receptor, a well-known LPS-binding protein expressed on these epithelial cells. nih.gov Further studies have identified that agonists for Toll-like receptors (TLR), such as Pam3CSK4 (a TLR2/1 agonist), also upregulate TAP gene expression, highlighting the role of these pattern recognition receptors in initiating the defense cascade. nih.govnih.gov

Inducing Agent Receptor/Pathway Effect on TAP Gene Expression
Lipopolysaccharide (LPS)TLR4 / CD14Upregulation nih.govnih.govnih.govnih.gov
Pam3CSK4TLR2/1Upregulation nih.govnih.gov
Interleukin-17A (IL-17A)IL-17 Receptor / NF-κBUpregulation nih.govnih.gov
Heat-killed BacteriaPattern Recognition ReceptorsUpregulation nih.gov
Live Staphylococcus aureus-Down-regulation nih.gov
Gentamicin-killed S. aureus-Upregulation nih.gov

Identification of Cis-Regulatory Elements and Trans-Acting Transcription Factors

The transcriptional induction of the TAP gene is controlled by specific DNA sequences known as cis-regulatory elements located in the 5' flanking region of the gene. nih.govnovoprolabs.comnih.gov Analysis of this region has revealed the presence of consensus binding sites for key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Nuclear Factor Interleukin-6 (NF-IL-6). nih.govnih.govasm.org These sites are critical for mediating the inducible expression of the gene. nih.gov

Trans-acting transcription factors are proteins that bind to these cis-regulatory elements to control the rate of transcription. nih.govwikipedia.org Gel mobility shift assays have shown that LPS stimulation of tracheal epithelial cells induces the binding activity of NF-κB in the nucleus, while NF-IL-6 binding activity appears to be constitutively present. nih.gov The activation of the NF-κB signaling pathway is necessary for the upregulation of TAP gene expression in response to LPS, Pam3CSK4, and the cytokine Interleukin-17A. nih.govnih.gov Inhibition of NF-κB activation, for instance by caffeic acid phenylester (CAPE), abrogates the stimulatory effect of these agents. nih.govnih.gov

Hormonal and Cytokine Modulation of Tracheal Antimicrobial Peptide Gene Expression

The expression of the TAP gene is also subject to modulation by hormones and cytokines, which can either enhance or suppress its induction. The pro-inflammatory cytokine Interleukin-17A (IL-17A) has been shown to stimulate TAP gene expression in bovine tracheal epithelial cells, an effect that is dependent on the NF-κB pathway. nih.govnih.gov

Conversely, glucocorticoids, which are often released in response to stress, can inhibit the innate immune response in the respiratory tract. nih.gov The synthetic glucocorticoid dexamethasone, for example, does not affect the baseline expression of TAP but significantly abolishes the upregulation induced by LPS, Pam3CSK4, and IL-17A. nih.govnih.gov This suggests a mechanism by which stress can increase susceptibility to bacterial pneumonia by suppressing the production of this crucial antimicrobial peptide. nih.govnih.govconsensus.app In contrast, bovine prolactin has been found to have no significant effect on TAP expression in bovine mammary epithelial cells. nih.gov

Spatiotemporal Expression Profiling of Tracheal Antimicrobial Peptide mRNA

The expression of TAP mRNA is highly localized, reflecting its role in mucosal defense. It is primarily expressed in the ciliated epithelial cells of the bovine trachea. nih.govnih.govasm.org The abundance of TAP mRNA is significantly higher in the respiratory mucosa compared to whole lung tissue, indicating its specific function at this barrier surface. nih.govpnas.orgpnas.org

Beyond the respiratory tract, TAP expression has also been identified in other mucosal tissues. Studies have demonstrated that bovine mammary epithelial cells (bMEC) also express TAP mRNA. nih.govfrontiersin.orgnih.gov In this tissue, its expression is also regulated by bacterial exposure. For instance, infection with live Staphylococcus aureus was shown to down-regulate TAP expression, whereas challenge with gentamicin-killed S. aureus led to its upregulation. nih.gov This tissue-specific expression underscores the role of TAP in providing a first line of defense at various epithelial surfaces. nih.gov

Tissue/Cell Type Expression Level Reference
Ciliated Epithelium (Bovine Trachea)High, Inducible nih.govnih.govasm.org
Respiratory MucosaMore abundant than whole lung nih.govpnas.orgpnas.org
Bovine Mammary Epithelial Cells (bMEC)Expressed, Inducible nih.govfrontiersin.orgnih.gov
Whole Lung TissueLower than respiratory mucosa nih.govpnas.orgpnas.org

Comparative Genomics and Evolutionary Trajectories of Tracheal Antimicrobial Peptide Gene Homologs

Comparative genomics reveals that the mechanisms governing TAP gene expression are deeply conserved throughout evolution. asm.org TAP is a member of the β-defensin family, and its inducible expression pattern is a shared feature among antimicrobial peptides in a wide range of organisms. nih.govnih.gov A striking parallel exists between the regulation of TAP in mammals and the induction of antimicrobial peptides in insects like Drosophila melanogaster. asm.org In both cases, the response to microbial challenge is mediated by transcription factors homologous to the NF-κB and NF-IL-6 families. nih.govasm.org

The gene for human β-defensin 2 (hBD-2), a human homolog of TAP, exhibits a similar inducible expression pattern in the airway and possesses conserved NF-κB and NF-IL-6 consensus binding sites in its 5' flanking region. nih.gov This conservation of regulatory elements and pathways across evolutionarily distant species, from insects to mammals, highlights a fundamental and ancient strategy for peptide-based antimicrobial innate immunity at epithelial surfaces. nih.govasm.orgnih.gov The study of such homologous genes and their regulatory networks provides insight into the evolutionary pressures that have shaped host defense mechanisms. mdpi.comnih.govfrontiersin.org

Biosynthesis and Post Translational Processing of Tracheal Antimicrobial Peptide Precursor

Pre-Propeptide Structure and Domain Organization of Tracheal Antimicrobial Peptide Precursor

The initial translation product of the TAP gene is a pre-propeptide. Based on cDNA analysis from bovine tracheal mucosa, the putative TAP precursor is a relatively small protein consisting of 64 amino acids. nih.govpnas.orgnih.gov The organization of this precursor is sequential, comprising a signal peptide, a propeptide region, and the mature peptide domain located at the C-terminus.

The structure is characterized by a short putative propeptide region that separates the initial signal sequence from the final active peptide. nih.govnih.gov The mature 38-amino acid TAP peptide resides at the extreme carboxyl terminus of the precursor molecule. nih.govpnas.orgnih.gov This entire precursor sequence is bracketed by a start codon and an in-frame stop codon, ensuring the correct translation and termination of the polypeptide chain. nih.govnih.gov

Table 1: Domain Organization of Bovine this compound

DomainLength (Amino Acids)LocationKey Features
Signal Peptide ~20 (Estimated)N-terminusDirects the precursor to the secretory pathway.
Propeptide Region ~6 (Estimated)Middle RegionA short linker region between the signal peptide and the mature peptide. nih.govnih.gov
Mature TAP 38C-terminusThe biologically active antimicrobial peptide domain. nih.govnih.gov
Total Precursor 64Full-LengthThe complete, unprocessed polypeptide chain. nih.govnih.gov

Functional Roles of the Propeptide Region in Tracheal Antimicrobial Peptide Biosynthesis

The propeptide region of the TAP precursor, though short, is believed to play crucial roles in the biosynthesis of the mature peptide, similar to the functions described for other antimicrobial peptide families like the cathelicidins. nih.gov One of the primary proposed functions is to maintain the mature peptide in an inactive state, preventing potential cytotoxic effects on the host's own cells during synthesis and transport. The highly cationic and membrane-disrupting nature of the mature TAP necessitates tight regulation to avoid premature activity. nih.gov

Furthermore, propeptide regions are often essential for ensuring the correct folding and conformational maturation of the C-terminal active domain. For cysteine-rich peptides like TAP, achieving the correct disulfide bond arrangement is critical for stability and function, and the propeptide may act as an intramolecular chaperone to facilitate this process.

Identification and Characterization of Post-Translational Modifications in Tracheal Antimicrobial Peptide

The most significant and well-characterized post-translational modification (PTM) of the Tracheal Antimicrobial Peptide is the formation of multiple intramolecular disulfide bonds. nih.govpnas.orgnih.gov The mature 38-amino acid TAP sequence contains six cysteine residues. nih.govnih.gov Mass spectral analysis of the naturally isolated peptide confirms that these six cysteines participate in the formation of three intramolecular disulfide bonds. nih.govpnas.orgnih.gov

These disulfide bridges are characteristic of the β-defensin family and are crucial for creating and stabilizing the peptide's unique three-dimensional fold. nih.gov This stable, cysteine-rich structure is essential for its antimicrobial activity, contributing to its stability in the extracellular environment and its ability to interact with and disrupt microbial membranes. nih.govnih.gov While other PTMs such as C-terminal amidation are common among various antimicrobial peptides to enhance stability and activity, the primary and structurally defining modification reported for TAP is this extensive disulfide bonding. nih.govfrontiersin.org

Table 2: Characterized Post-Translational Modifications in Tracheal Antimicrobial Peptide

Modification TypeResidues InvolvedNumber of ModificationsFunctional Significance
Intramolecular Disulfide Bonds Cysteine3Essential for proper folding, structural stability, and antimicrobial function. nih.govpnas.orgnih.gov

Molecular Mechanisms of Action of Tracheal Antimicrobial Peptide

Interaction Dynamics of Tracheal Antimicrobial Peptide with Microbial Membranes

The initial and most critical step in TAP's antimicrobial action is its interaction with the microbial cell membrane. As a cationic peptide, TAP is electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. youtube.com This electrostatic interaction facilitates the peptide's accumulation on the microbial surface, a prerequisite for subsequent disruptive events. frontiersin.orgnih.gov The amphiphilic nature of TAP is also crucial, allowing it to insert into the lipid bilayer. frontiersin.org

Mechanisms of Membrane Permeabilization and Pore Formation by Tracheal Antimicrobial Peptide

The classical mechanism of action for cationic defensins like TAP involves the disruption of the anionic bacterial membrane. frontiersin.org This interaction between the positively charged amino acids of the peptide and the negatively charged molecules on the microbial cell surface leads to membrane destabilization and permeabilization. frontiersin.orgyoutube.com This process is believed to culminate in the formation of pores, which compromises the integrity of the membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death. nih.govnih.gov

Several models describe the pore formation by antimicrobial peptides, including the 'barrel-stave' and 'toroidal-pore' mechanisms. nih.govmdpi.com In the barrel-stave model, peptides insert perpendicularly into the membrane, forming a barrel-like channel. mdpi.com In the toroidal-pore model, the peptides and associated lipid headgroups curve inward, creating a continuous pore lined by both the peptides and the lipid headgroups. mdpi.com While the precise model for TAP is not definitively established, the outcome is the formation of transmembrane channels that disrupt the cell's electrochemical gradients. nih.govnih.gov The ability of antimicrobial peptides to form these pores is a key element of their broad-spectrum activity. nih.gov

Biophysical Analysis of Tracheal Antimicrobial Peptide-Lipid Interactions

Understanding the precise nature of the interaction between TAP and microbial lipids requires sophisticated biophysical techniques. These methods provide high-resolution insights into the structural and dynamic changes that occur in both the peptide and the lipid membrane upon interaction. While studies specifically on TAP are limited, the principles are derived from research on other antimicrobial peptides.

Various analytical techniques are employed to study these interactions:

Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) spectroscopy can provide information on the secondary structure of the peptide upon membrane binding and changes in lipid acyl chain order. nih.gov Circular Dichroism (CD) spectroscopy is also used to analyze the peptide's secondary structure, such as α-helical or β-sheet content, in different environments. researchgate.net

Microscopy: Atomic Force Microscopy (AFM) allows for the direct visualization of membrane damage, such as the formation of pores or other structural perturbations, induced by the peptide. nih.gov Cryo-electron microscopy (cryo-EM) can also be used to directly image peptides as they perturb membranes and induce pore formation. mdpi.com

Other Techniques: Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can measure the binding kinetics and mass of peptide adhering to a model membrane surface. nih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, using 31P and 2H, can provide detailed information on the peptide's effect on lipid headgroups and the dynamics of lipid tails, respectively. mdpi.com

These biophysical approaches are crucial for elucidating the molecular details of how peptides like TAP destabilize and permeate microbial membranes, paving the way for a rational design of more effective antimicrobial agents. nih.gov

Biophysical Technique Information Gained on Peptide-Lipid Interactions
Fourier-Transform Infrared (FT-IR) Spectroscopy Elucidates peptide secondary structure (α-helix, β-sheet) upon membrane binding and changes in lipid acyl chain order. nih.gov
Circular Dichroism (CD) Spectroscopy Analyzes the secondary structure of the peptide and conformational changes in the presence of lipids. researchgate.net
Atomic Force Microscopy (AFM) Provides direct visualization of membrane surface topography, including peptide-induced pores and other defects. nih.gov
Neutron Reflectometry (NR) Determines the location and orientation of the peptide within the lipid bilayer and measures changes in membrane thickness. nih.gov
Small-Angle X-ray Scattering (SAXS) Reveals peptide-induced changes in membrane structure, such as thinning and lipid packing alterations. nih.gov
Quartz Crystal Microbalance (QCM-D) Measures the binding affinity and kinetics of the peptide to the membrane surface in real-time. nih.gov
Solid-State Nuclear Magnetic Resonance (NMR) Investigates the orientation and dynamics of the peptide within the membrane and its specific interactions with lipid headgroups and acyl chains. mdpi.com

Intracellular Targets and Biochemical Interference by Tracheal Antimicrobial Peptide

While membrane disruption is a primary mechanism, a growing body of evidence suggests that TAP and other antimicrobial peptides can translocate across the microbial membrane to engage with intracellular targets. nih.govnih.gov This action can be either a primary mode of killing or a secondary mechanism that complements membrane permeabilization. nih.gov Extended antimicrobial peptides, in particular, often exert their effects by penetrating the membrane and interacting with intracellular components. nih.gov

Once inside the cytoplasm, these peptides can interfere with essential biochemical processes:

Inhibition of Nucleic Acid and Protein Synthesis: Some antimicrobial peptides can bind to DNA and RNA, disrupting their structure and function, thereby inhibiting replication, transcription, and translation. nih.govexplorationpub.com For instance, proline-arginine-rich peptides have been shown to inhibit protein synthesis by binding to ribosomes. explorationpub.comnih.gov The peptide PR-39, for example, rapidly enters the cytoplasm of E. coli and inhibits protein synthesis while promoting the degradation of proteins necessary for DNA synthesis. explorationpub.com

Enzyme Inhibition: Peptides can target and inhibit the activity of crucial bacterial enzymes. For example, some peptides interfere with chaperone-assisted protein folding by binding to proteins like DnaK. explorationpub.com Others may inhibit enzymes involved in cell wall synthesis, such as those responsible for producing the peptidoglycan precursor lipid II. explorationpub.com

Disruption of Cell Division and Other Processes: Antimicrobial peptides have been shown to interfere with cell division machinery and other vital cellular functions, leading to growth arrest and cell death. nih.gov

The ability to act on multiple targets, both on the membrane and within the cell, makes antimicrobial peptides like TAP potent and less prone to the development of microbial resistance compared to conventional antibiotics that typically have a single target. nih.gov

Potential Intracellular Target Mechanism of Interference by Antimicrobial Peptides
Nucleic Acids (DNA, RNA) Binding to DNA/RNA, disrupting their conformation, and inhibiting replication, transcription, and translation. nih.gov
Ribosomes Binding to ribosomal components to inhibit protein synthesis. explorationpub.com
Enzymes Inhibition of enzymes crucial for metabolic pathways, protein folding (e.g., DnaK), or cell wall biosynthesis. explorationpub.com
Cell Wall Precursors Interference with the synthesis of cell wall components like peptidoglycan. explorationpub.com
Cytoplasmic Proteins Binding to and disrupting the function of various essential cytoplasmic proteins. nih.gov

Synergistic Activities of Tracheal Antimicrobial Peptide with Endogenous Host Defense Molecules

Mammalian hosts produce a diverse arsenal (B13267) of antimicrobial peptides from different structural classes, and these peptides frequently exhibit synergy with one another. nih.gov For example, peptides from different families can cooperate to disrupt microbial membranes more efficiently. nih.gov Furthermore, synergy has been demonstrated between cationic antimicrobial peptides and other host defense proteins like lysozyme. nih.gov Lysozyme, an enzyme that degrades bacterial cell walls, can work in concert with membrane-permeabilizing peptides to more effectively kill bacteria. nih.gov

These synergistic interactions are a crucial aspect of innate immunity, as they broaden the spectrum of activity and reduce the concentrations of individual peptides required to effectively eliminate pathogens. nih.gov This cooperative action likely plays a significant role in the robust defense of mucosal surfaces like the trachea, where TAP is abundantly expressed. nih.gov

Biological Roles and Immunomodulatory Functions of Tracheal Antimicrobial Peptide

Contribution of Tracheal Antimicrobial Peptide to Mucosal Innate Defense

The Tracheal Antimicrobial Peptide (TAP) is a cornerstone of the innate immune defense within the respiratory tract. First isolated from the bovine tracheal mucosa, this 38-amino acid, cysteine-rich peptide provides a critical first line of defense against a wide array of invading pathogens. nih.govpnas.org Its expression is not limited to the trachea but has also been identified in other mucosal tissues, including the mammary gland, highlighting its importance in protecting these vulnerable sites from infection. frontiersin.org

The primary mechanism of TAP's contribution to mucosal defense lies in its potent and broad-spectrum antimicrobial activity. It has demonstrated efficacy against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Research has shown its bactericidal effects against significant respiratory pathogens. nih.gov The fundamental mechanism of action for TAP, like other cationic defensins, involves the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell membranes. This interaction leads to membrane disruption and ultimately, cell death. nih.gov

The expression of the TAP gene is dynamically regulated in response to infectious and inflammatory stimuli. The presence of bacterial components, such as lipopolysaccharide (LPS), and pro-inflammatory cytokines can significantly upregulate TAP mRNA levels in tracheal epithelial cells. nih.gov This inducible nature allows for a rapid amplification of the local antimicrobial shield in the face of an impending or established infection, thereby enhancing the defensive capacity of the mucosal barrier. frontiersin.org Studies have shown that in neonatal calves with acute bacterial pneumonia, there is a rapid up-regulation of TAP mRNA expression, which is highly correlated with the expression of the inflammatory cytokine Interleukin-8 (IL-8). nih.gov This coordinated expression underscores the integral role of TAP in the acute inflammatory response to bacterial infection in the lungs.

Modulation of Host Cellular Signaling Pathways by Tracheal Antimicrobial Peptide

Beyond its direct microbicidal functions, the Tracheal Antimicrobial Peptide plays a significant role in modulating host cellular signaling pathways, thereby orchestrating a broader immune response. This immunomodulatory capacity is a key feature of many β-defensins, bridging the innate and adaptive immune systems.

Interaction of Tracheal Antimicrobial Peptide with Immune Receptor Signaling Cascades

The induction of TAP expression is tightly controlled by signaling cascades initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs). Research has identified that the expression of the TAP gene in bovine tracheal epithelial cells is significantly induced by agonists of Toll-like receptors (TLRs), such as lipopolysaccharide (LPS), a TLR4 agonist, and Pam3CSK4, a TLR1/2 agonist. noaa.gov Furthermore, the pro-inflammatory cytokine Interleukin-17A (IL-17A) also stimulates TAP gene expression. noaa.gov

The central signaling pathway implicated in the upregulation of TAP is the Nuclear Factor-kappa B (NF-κB) pathway. sigmaaldrich.com Studies have demonstrated that stimulation with LPS, Pam3CSK4, or IL-17A leads to the activation of NF-κB. sigmaaldrich.com This activation is a critical step for the transcriptional induction of the TAP gene. The promoter region of the TAP gene contains NF-κB binding sites, confirming the direct regulatory role of this transcription factor. nih.gov

Influence of Tracheal Antimicrobial Peptide on Inflammatory Response Regulation

The expression of TAP is intricately linked with the regulation of the inflammatory response. Its induction by pro-inflammatory signals highlights its role as an effector molecule within the inflammatory milieu. The coordinated expression of TAP and key inflammatory mediators, such as IL-8, in response to bacterial infection suggests a synergistic relationship in orchestrating the immune defense. nih.gov IL-8 is a potent chemoattractant for neutrophils, which are crucial for clearing bacterial infections. The upregulation of TAP alongside IL-8 ensures that as immune cells are recruited to the site of infection, the local environment is also fortified with direct antimicrobial agents.

While TAP is induced by inflammation, some studies on other β-defensins suggest they can also have anti-inflammatory effects, for instance, by modulating cytokine production. mdpi.com However, specific anti-inflammatory roles for TAP have yet to be extensively characterized. The expression of TAP can be suppressed by glucocorticoids, which are known for their anti-inflammatory properties, suggesting a feedback mechanism that could prevent excessive or prolonged inflammation. sigmaaldrich.com

Chemotactic Properties and Cell Proliferative Effects of Tracheal Antimicrobial Peptide

In addition to their direct antimicrobial and immunomodulatory signaling roles, β-defensins are known to influence cell migration and proliferation, further contributing to the host's defense and tissue homeostasis.

While direct studies on the chemotactic properties of Tracheal Antimicrobial Peptide are limited, research on other β-defensins, such as human β-defensin 2 (hBD-2), provides a strong precedent for this function. hBD-2 has been shown to be a chemoattractant for a variety of immune cells, including immature dendritic cells and memory T cells, thereby providing a crucial link between the innate and adaptive immune responses. nih.gov This chemotactic activity is often mediated through chemokine receptors. Given the structural and functional similarities within the β-defensin family, it is plausible that TAP also possesses chemotactic capabilities, recruiting immune cells to the site of infection in the respiratory mucosa.

Regarding cell proliferative effects, a study investigating the use of a plasmid expressing TAP to treat Staphylococcus aureus-induced mastitis in mice observed a significant protective effect on mammary epithelial cells. The expression of TAP relieved the decrease in cell proliferation caused by the bacterial infection and reduced apoptosis of the infected cells. nih.gov This suggests that TAP may have a role in promoting cell survival and proliferation in the context of bacterial infection, which would be beneficial for maintaining the integrity of the epithelial barrier.

Cross-Species Functional Conservation and Divergence of Tracheal Antimicrobial Peptide Activities

Bovine TAP shares structural similarities with β-defensins from other species, including humans (e.g., hBD-2), pigs, and horses. frontiersin.orgnih.gov This structural conservation often translates to a conserved antimicrobial function against a broad spectrum of pathogens. For instance, bovine TAP has been shown to be effective against human respiratory pathogens. nih.gov The mechanism of inducing β-defensin expression via TLR signaling and the NF-κB pathway also appears to be a conserved feature across species. nih.gov

Advanced Research Methodologies for Tracheal Antimicrobial Peptide Precursor Studies

High-Resolution Structural Biology Approaches for Tracheal Antimicrobial Peptide

Determining the three-dimensional structure of tracheal antimicrobial peptide is crucial for understanding its mechanism of action. High-resolution structural biology techniques provide atomic-level insights into its conformation.

X-ray Crystallography : This technique has been instrumental in determining the crystal structure of various antimicrobial peptides. The process involves crystallizing the peptide and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic structure of the peptide. This provides a static but highly detailed view of the peptide's conformation, including the arrangement of its secondary structures and the disulfide bonding pattern of its cysteine residues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution, which can mimic a more physiological environment. nih.gov Both liquid- and solid-state NMR have been used to study antimicrobial peptides. nih.gov Solution NMR techniques, such as NOESY-based methods, can determine the three-dimensional structures of peptides in detergent micelles or isotropic bicelles. nih.gov Solid-state NMR is particularly well-suited for studying membrane-embedded peptides, providing insights into how TAP interacts with and inserts into bacterial membranes. nih.gov

Cryo-Electron Microscopy (Cryo-EM) : While traditionally used for larger protein complexes, recent advances in cryo-EM have made it increasingly applicable to smaller proteins and peptides, especially when they are part of a larger assembly, such as a peptide-membrane complex. This technique involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional model.

Technique Principle Information Gained Environment
X-ray CrystallographyX-ray diffraction from a crystalHigh-resolution static 3D structure, disulfide bond connectivityCrystalline solid-state
NMR SpectroscopyNuclear spin resonance in a magnetic field3D structure in solution, dynamics, peptide-membrane interactionsSolution, micelles, bicelles, lipid bilayers
Cryo-Electron MicroscopyElectron imaging of frozen samples3D structure of peptide complexes (e.g., with membranes)Vitreous ice

Quantitative Gene Expression and Transcriptional Regulation Assays for Tracheal Antimicrobial Peptide

Understanding the regulation of TAP gene expression is key to elucidating its role in the innate immune response. Various assays are used to quantify its gene expression and identify the regulatory elements and transcription factors involved.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) : This is a widely used method to quantify the levels of TAP mRNA in cells and tissues. nih.govyoutube.com The process involves reverse transcribing the RNA into complementary DNA (cDNA), which is then amplified in the presence of a fluorescent dye. youtube.com The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels. youtube.com Studies have used qRT-PCR to show that TAP gene expression is significantly induced by bacterial components like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interleukin-17A. nih.govnih.gov

RNA-Seq : This high-throughput sequencing technique provides a comprehensive and unbiased view of the transcriptome. In the context of TAP research, single-cell RNA-Seq can be used to identify the specific cell types within the tracheal epithelium that express TAP and to analyze how gene expression changes in response to infection or other stimuli. mdpi.com

Promoter Assays : To identify the DNA sequences that regulate TAP gene expression, researchers use promoter assays. nih.gov This involves cloning the promoter region of the TAP gene into a reporter vector, which contains a gene encoding a readily measurable protein like luciferase. nih.gov This construct is then transfected into cells, and the activity of the reporter gene is measured. nih.gov Such assays have been crucial in identifying the importance of the NF-κB and NF IL-6 binding sites in the TAP gene promoter for its induction by LPS. nih.govnih.gov

Promoter Competition Assays : This technique helps to identify critical motifs within a promoter region. researchgate.net It involves co-transfecting a promoter-reporter construct with an excess of double-stranded oligonucleotides that correspond to a part of the promoter sequence. researchgate.net These oligonucleotides compete for the binding of transcription factors, and a change in reporter gene expression indicates the importance of that specific motif. researchgate.net

Assay Purpose Methodology Key Findings for TAP
qRT-PCRQuantify TAP mRNA levelsReverse transcription of RNA followed by PCR with fluorescent detection. nih.govyoutube.comTAP expression is induced by LPS, Pam3CSK4, and IL-17A. nih.govnih.gov
RNA-SeqComprehensive transcriptome analysisHigh-throughput sequencing of cDNA libraries. mdpi.comIdentifies cell-type-specific expression and broader transcriptional responses.
Promoter AssaysIdentify regulatory DNA sequencesCloning promoter regions into reporter gene vectors. nih.govNF-κB and NF IL-6 binding sites are crucial for LPS-induced expression. nih.govnih.gov
Promoter Competition AssaysPinpoint critical promoter motifsCo-transfection with competing oligonucleotides. researchgate.netConfirms the functional importance of specific transcription factor binding sites.

Protein-Protein and Protein-Microbe Interaction Profiling of Tracheal Antimicrobial Peptide

TAP functions through interactions with both host proteins and microbial components. A variety of techniques are employed to study these interactions.

Yeast Two-Hybrid (Y2H) Screening : This is a molecular biology technique used to discover protein-protein interactions. It involves expressing a "bait" protein (e.g., TAP) fused to a DNA-binding domain of a transcription factor and a "prey" protein (from a library of potential interacting partners) fused to the activation domain. If the bait and prey proteins interact, they bring the two domains of the transcription factor together, activating a reporter gene.

Co-immunoprecipitation (Co-IP) : Co-IP is used to identify and validate protein-protein interactions in a cellular context. An antibody specific to a known protein (TAP) is used to pull it out of a cell lysate. Any proteins that are bound to TAP will also be pulled down and can then be identified by mass spectrometry.

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govresearchgate.net In TAP research, SPR can be used to study the interaction of the peptide with immobilized lipid bilayers, mimicking bacterial membranes, or with specific microbial proteins. nih.govnih.gov This technique provides quantitative data on association and dissociation rates. nih.gov

Microscale Thermophoresis (MST) : MST is another biophysical technique for quantifying molecular interactions. It measures the motion of molecules along a microscopic temperature gradient, which is altered upon binding of a ligand. This method can be used to determine the binding affinity of TAP to microbial surface components or intracellular targets.

Computational and Bioinformatic Modeling of Tracheal Antimicrobial Peptide Functionality and Evolution

Computational and bioinformatic approaches are invaluable for predicting the structure and function of TAP, as well as for studying its evolutionary relationships with other antimicrobial peptides.

Homology Modeling : This computational method is used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and the known structure of a homologous protein. researchgate.net For TAP, if an experimental structure is not available, homology modeling can provide a theoretical model that can be used for further computational studies. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.gov These simulations can provide insights into the conformational dynamics of TAP, its interaction with bacterial membranes, and the mechanism of pore formation or membrane disruption. nih.govntu.edu.sgfrontiersin.org Different force fields, such as GROMOS, CHARMM, and AMBER, can be used to model the peptide and its environment. ntu.edu.sgfrontiersin.org

Phylogenetic Analysis : This bioinformatic method is used to study the evolutionary relationships between different antimicrobial peptides. By comparing the amino acid or nucleotide sequences of TAP from different species, a phylogenetic tree can be constructed to infer its evolutionary history and identify conserved regions that may be important for its function. plos.orgresearchgate.net

Machine Learning-Based Prediction of Antimicrobial Activity : Machine learning algorithms can be trained on large datasets of known antimicrobial peptides to predict the antimicrobial activity of new peptide sequences. nih.govmdpi.comyoutube.com These models use various molecular descriptors of the peptides to establish quantitative structure-activity relationships (QSAR). nih.gov

Methodology Application to TAP Research Key Insights
Homology ModelingPrediction of 3D structure in the absence of experimental data. researchgate.netProvides a structural model for functional studies.
Molecular Dynamics SimulationsSimulating the interaction of TAP with bacterial membranes. nih.govntu.edu.sgfrontiersin.orgElucidates mechanisms of membrane disruption and peptide dynamics. nih.govntu.edu.sgfrontiersin.org
Phylogenetic AnalysisStudying the evolutionary history of TAP and related β-defensins. plos.orgresearchgate.netReveals conserved residues and evolutionary relationships.
Machine LearningPredicting the antimicrobial activity of TAP variants and novel peptides. nih.govmdpi.comyoutube.comEstablishes structure-activity relationships and guides peptide design. nih.gov

Q & A

Q. What is the structural basis of Tracheal Antimicrobial Peptide (TAP) and its functional relevance in innate immunity?

TAP is a 38-amino acid β-defensin characterized by six cysteine residues forming three intramolecular disulfide bonds, which stabilize its tertiary structure and confer antimicrobial activity . It was isolated from bovine tracheal mucosa using sequential chromatographic fractionation (size-exclusion, ion-exchange, reverse-phase) with antimicrobial activity as a functional assay . TAP exhibits broad-spectrum activity against Gram-negative bacteria (e.g., E. coli, K. pneumoniae), Gram-positive bacteria (e.g., S. aureus), and fungi (e.g., C. albicans) in vitro . Its cationic nature enables electrostatic interactions with microbial membranes, a hallmark of defensin-mediated pathogen neutralization .

Q. How is TAP expressed in mammalian respiratory mucosa and regulated under stress conditions?

TAP is constitutively expressed in bovine tracheal mucosa but suppressed by glucocorticoids (e.g., cortisol during stress) and viral infections, which compromise innate immunity . Expression profiling via mRNA analysis shows higher abundance in respiratory mucosa than in whole lung tissue, suggesting localized immune surveillance . Researchers should quantify TAP expression using RT-PCR or proteomics in stress models (e.g., dexamethasone administration) to assess regulatory pathways .

Advanced Research Questions

Q. Why does TAP show potent in vitro antimicrobial activity against M. haemolytica but fail to prevent pneumonia in bovine models?

Despite achieving >98% bacterial killing in vitro at 6.5–12.5 µg/mL, TAP failed to reduce nasal/lung bacterial loads or clinical scores in M. haemolytica-challenged calves . Physiological factors inhibit TAP in vivo:

  • NaCl : Concentrations ≥6.25 mM reduced TAP’s bactericidal efficacy by 86–95% due to ionic interference with membrane interactions .
  • Serum : ≥0.62% serum inhibited TAP activity, likely via protein binding or enzymatic degradation . Experimental designs must account for these factors by simulating mucosal fluid composition or using localized delivery to bypass inhibitors .

Q. How do physiological factors like NaCl and serum influence TAP’s bactericidal efficacy, and how should this inform in vitro experimental design?

  • NaCl : Use cation-adjusted media (e.g., 10 mM sodium phosphate buffer) to avoid confounding ionic effects. For example, 100 mM NaCl reduced 6.5 µg/mL TAP’s activity by 95% .
  • Serum : Limit serum to <0.62% in in vitro assays. Higher concentrations (2.5%) paradoxically increased M. haemolytica survival by 7% .
  • BALF : Concentrated bronchial lavage fluid (25%) inhibited TAP by 50%, suggesting mucins or proteases may impair function . Include dose-response curves with variable NaCl/serum to model physiological conditions .

Q. What methodological considerations are critical when comparing oxidized vs. non-oxidized TAP in antimicrobial assays?

Oxidized TAP (with three disulfide bonds) showed superior bactericidal activity compared to non-oxidized forms in time-kill assays . Key steps:

  • Synthesis : Verify disulfide bond formation via mass spectrometry (e.g., oxidized TAP: MW ~4118 Da) .
  • Storage : Use reducing agent-free buffers to prevent disulfide reduction.
  • Activity assays : Include reducing agents (e.g., DTT) as controls to confirm oxidation-dependent efficacy .

Q. How can researchers resolve contradictions between TAP’s in vitro bactericidal data and in vivo histological/clinical outcomes?

Despite in vitro MICs ≤12.5 µg/mL, TAP-treated calves showed no reduction in lung lesions, bacterial loads, or clinical scores (e.g., fever, leukocytosis) . Strategies to reconcile discrepancies:

  • Pharmacokinetics : Measure TAP half-life in mucosal fluids; rapid clearance may limit efficacy .
  • Co-treatment models : Combine TAP with viral infection or stress (e.g., cortisol) to mimic natural BRD triggers .
  • Histopathology : Use semi-quantitative scoring (e.g., bronchopneumonia severity, fibrin deposition) to quantify treatment effects .

Q. What statistical approaches are validated for analyzing TAP’s dose-response relationships in complex in vivo models?

  • Mixed-effects models : Account for calf pairing and repeated measures (e.g., leukocyte counts, temperature) using SAS Proc GLM .
  • Log transformation : Normalize skewed data (e.g., bacterial CFUs) before ANOVA .
  • Power analysis : For calf studies (n=6–12/group), ensure ≥80% power to detect 2-log CFU reductions .

Q. How does TAP’s activity profile against M. haemolytica compare to other β-defensins in cross-species evolutionary contexts?

TAP shares conserved cysteine spacing (C-X₆-C-X₄-C-X₉-C-X₆-C-C) with β-defensins across species (e.g., avian, porcine), but sequence divergence alters pathogen specificity . For example:

  • Porcine β-defensin 2 : Enhanced resistance to A. pleuropneumoniae via membrane disruption .
  • Avian β-defensins : Broader antifungal activity due to structural variations . Use phylogenetic alignment tools (e.g., MacVector) to identify conserved residues for functional studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.